4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large aromatic system and several functional groups. It includes a pyrazole ring attached to a benzoic acid group, a phenyl ring with a carbonyl group linked to a methylpiperazine, and a phenyl ring with two tert-butyl groups .Scientific Research Applications
Antimicrobial Activities
- Novel derivatives related to the chemical structure of 4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid have been synthesized and tested for their antimicrobial properties. These compounds have shown promising results as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis and Characterization
- Various derivatives and analogs have been synthesized, demonstrating the versatility of this chemical structure for creating new compounds. These derivatives have been characterized using spectroscopic analyses, confirming their potential for diverse applications (Rai et al., 2009), (Cuartas et al., 2017).
Cancer Inhibitory Activity
- Derivatives of this compound have shown significant activity against cancer cells. These findings suggest a potential application in developing new cancer therapies (Jing et al., 2012).
Anti-Inflammatory Properties
- Research into novel derivatives has also highlighted their anti-inflammatory activities. This opens avenues for potential therapeutic uses in treating inflammatory conditions (Mustafa et al., 2016).
Analgesic Activities
- Studies have also found that certain derivatives exhibit analgesic properties, which could be significant in the development of new pain management drugs (Chikkula & Sundararajan, 2017).
Optical Properties
- Investigations into the optical properties of derivatives have been conducted, suggesting potential applications in material science and photophysics (El-Ghamaz et al., 2017).
Safety And Hazards
The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O3/c1-35(2,3)28-20-27(21-29(22-28)36(4,5)6)32-23-31(24-8-10-26(11-9-24)34(42)43)37-40(32)30-14-12-25(13-15-30)33(41)39-18-16-38(7)17-19-39/h8-15,20-23H,16-19H2,1-7H3,(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXYHNKIOFSFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=NN2C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)C5=CC=C(C=C5)C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid | |
CAS RN |
1433497-19-8 | |
Record name | LY-2955303 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433497198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2955303 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGR6ZG7M0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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